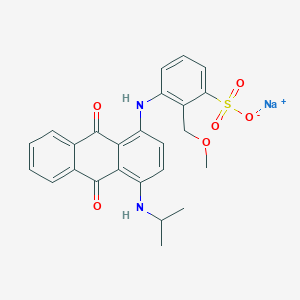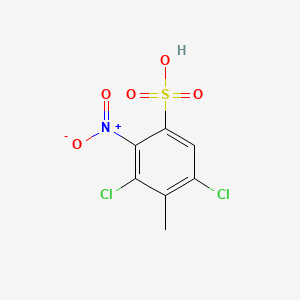![molecular formula C39H72O6 B13765178 Propylene bis[3-Octyloxiran-2-octanoate] CAS No. 67860-05-3](/img/structure/B13765178.png)
Propylene bis[3-Octyloxiran-2-octanoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene bis[3-Octyloxiran-2-octanoate] is a chemical compound with the molecular formula C39H72O6. It is known for its unique structure, which includes two oxirane rings and long alkyl chains. This compound is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propylene bis[3-Octyloxiran-2-octanoate] typically involves the reaction of propylene glycol with 3-octyloxiran-2-octanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of Propylene bis[3-Octyloxiran-2-octanoate] is scaled up using large reactors. The reaction conditions are optimized to maximize the yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and other parameters to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Propylene bis[3-Octyloxiran-2-octanoate] undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkyl chains can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
Propylene bis[3-Octyloxiran-2-octanoate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Propylene bis[3-Octyloxiran-2-octanoate] involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Propylene glycol bis(9,10-epoxystearate)
- 1,2-Propylene glycol bis(9,10-epoxystearate)
- Oxiraneoctanoic acid, 3-octyl-, 1-methyl-1,2-ethanediyl ester
Uniqueness
Propylene bis[3-Octyloxiran-2-octanoate] is unique due to its specific structure, which includes two oxirane rings and long alkyl chains. This structure imparts unique chemical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
67860-05-3 |
|---|---|
Fórmula molecular |
C39H72O6 |
Peso molecular |
637.0 g/mol |
Nombre IUPAC |
2-[8-(3-octyloxiran-2-yl)octanoyloxy]propyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C39H72O6/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(40)42-32-33(3)43-39(41)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h33-37H,4-32H2,1-3H3 |
Clave InChI |
GQIQPZPZQNIQGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC2C(O2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


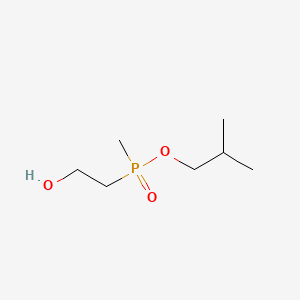
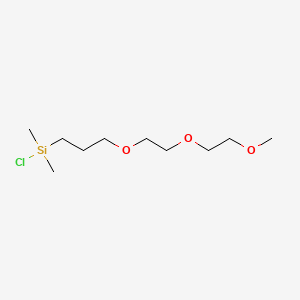
![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
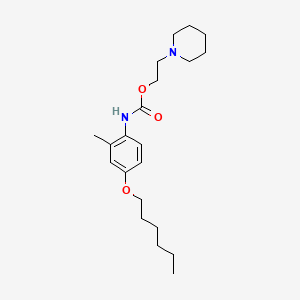
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)

![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
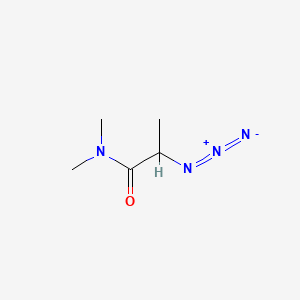

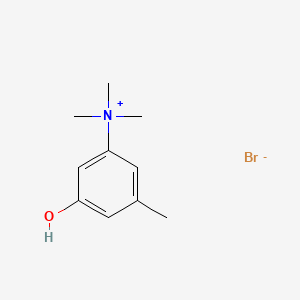

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
